molecular formula C32H12CuF4N8 B13107001 2,9,16,23-Tetrafluorophthalocyaninatecopper(II)

2,9,16,23-Tetrafluorophthalocyaninatecopper(II)

Cat. No.: B13107001
M. Wt: 648.0 g/mol
InChI Key: JLFXOXGLLTVBBM-UHFFFAOYSA-N
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Description

2,9,16,23-Tetrafluorophthalocyaninatecopper(II) is a coordination compound belonging to the phthalocyanine family. Phthalocyanines are known for their high thermal stability, nonlinear optical activity, catalytic properties, and semiconductor capabilities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9,16,23-Tetrafluorophthalocyaninatecopper(II) typically involves the cyclotetramerization of 3,6-difluorophthalonitrile in the presence of a copper salt, such as copper(II) chloride, under high-temperature conditions. The reaction is often carried out in a solvent like 1-chloronaphthalene or quinoline at temperatures ranging from 180°C to 220°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cyclotetramerization reaction, with careful control of temperature and solvent conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,9,16,23-Tetrafluorophthalocyaninatecopper(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while substitution reactions can produce derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2,9,16,23-Tetrafluorophthalocyaninatecopper(II) involves its ability to interact with molecular targets through coordination chemistry. The copper center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9,16,23-Tetrafluorophthalocyaninatecopper(II) is unique due to the presence of fluorine atoms, which enhance its chemical stability and electronic properties. This makes it particularly suitable for applications requiring high thermal stability and specific electronic characteristics .

Properties

Molecular Formula

C32H12CuF4N8

Molecular Weight

648.0 g/mol

IUPAC Name

copper;6,15,24,33-tetrafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene

InChI

InChI=1S/C32H12F4N8.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2

InChI Key

JLFXOXGLLTVBBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)F)C(=N7)N=C2[N-]3)F)C9=C4C=CC(=C9)F.[Cu+2]

Origin of Product

United States

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